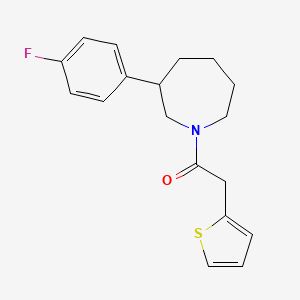

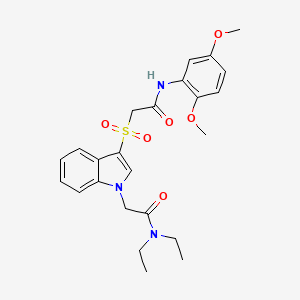

![molecular formula C18H20N2O2 B2945700 2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol CAS No. 941479-33-0](/img/structure/B2945700.png)

2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol” is a compound with the molecular formula C17H18N2O2 . It is a benzimidazole derivative, which is a class of compounds known to possess various biological activities .

Molecular Structure Analysis

The molecular structure of “2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol” consists of a benzimidazole ring, an ethan-1-ol group, and a phenoxypropyl group . Benzimidazole derivatives are known for their planar structure, which contributes to their wide range of biological activities .Chemical Reactions Analysis

While specific chemical reactions involving “2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol” are not available, benzimidazole derivatives are known to undergo various chemical reactions due to the presence of the benzimidazole moiety .Wissenschaftliche Forschungsanwendungen

Organic Salts Assembly

Organic salts derived from benzimidazole compounds have been synthesized and characterized, emphasizing the role of hydrogen bonds (N–H⋯O, O–H⋯O, and C–H⋯O) in forming supramolecular architectures. These salts exhibit 3D framework structures, underscoring the importance of weak and strong noncovalent interactions in crystal packing and highlighting the potential of benzimidazole derivatives in materials science (Shouwen Jin et al., 2014).

Photophysical Properties

The photophysical characteristics of benzimidazole derivatives have been extensively studied, revealing their potential in the development of fluorescent materials. These compounds exhibit excited state intra-molecular proton transfer pathways, characterized by single absorption and dual emission features. Their thermal stability up to 200°C makes them promising candidates for various applications in materials science (Vikas Padalkar et al., 2011).

Crystal Engineering

Benzimidazole derivatives have been utilized as synthons in crystal engineering, demonstrating the ability to form two- or three-dimensionally stacked structures through stacking of the protonated benzimidazole groups and N–H⋯Cl hydrogen bonding. This showcases their utility in designing novel molecular architectures (C. J. Matthews et al., 2003).

DNA Binding and Cytotoxicity

Benzimidazole-based Schiff base copper(II) complexes have been synthesized, exhibiting substantial DNA binding through an intercalative mode and significant cytotoxic effects against various cancer cell lines. This highlights their potential in therapeutic applications, particularly in targeting cancer (Anup Paul et al., 2015).

Anion Transport and Sensing

Benzimidazole derivatives have been studied for their anion transport capabilities, with certain modifications leading to a significant increase in activity. Additionally, these compounds have been utilized as fluorescent sensors for metal ions, demonstrating their applicability in sensing technologies (Chen-Chen Peng et al., 2016; G. Suman et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-13-11-18-19-16-9-4-5-10-17(16)20(18)12-6-14-22-15-7-2-1-3-8-15/h1-5,7-10,21H,6,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDIRSNQSVHDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2945618.png)

![N-[1-(1,5-Dimethylindol-3-yl)ethyl]but-2-ynamide](/img/structure/B2945624.png)

![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2945625.png)

![Methyl 3-({[3-(methylthio)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2945632.png)

![N-(3-chloro-4-methylphenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2945633.png)

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2945636.png)

![N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2945637.png)

![1-(3-methoxyphenyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2945638.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2945639.png)